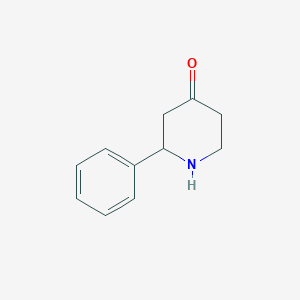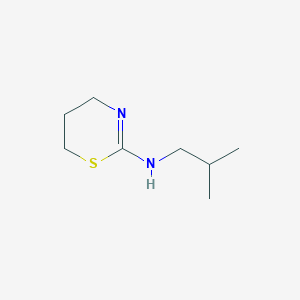
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: is an organic compound belonging to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a dihydrothiazine ring substituted with an amine group and a 2-methylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the following steps:
-
Formation of the Thiazine Ring: : The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiol with an amine in the presence of a suitable catalyst.
-
Substitution Reactions: : The introduction of the 2-methylpropyl group can be accomplished through alkylation reactions. This involves the reaction of the thiazine ring with an alkyl halide under basic conditions.
-
Amine Functionalization: : The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions where an appropriate amine precursor reacts with the thiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the nitrogen atom, converting the amine group to an amide. Reducing agents such as lithium aluminum hydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amine group. This can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amides and secondary amines.
Substitution: Various alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex thiazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activity. Thiazine derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
-
Industry: : It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism by which N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylpropyl)-4H-1,3-thiazin-2-amine: Lacks the dihydro component, which may affect its reactivity and biological activity.
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazole-2-amine: Contains a thiazole ring instead of a thiazine ring, leading to different chemical properties.
Uniqueness
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLAMQPEIOABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

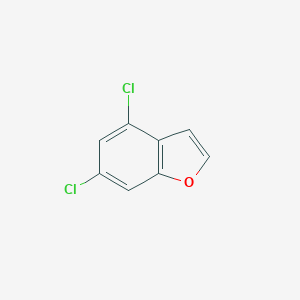

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
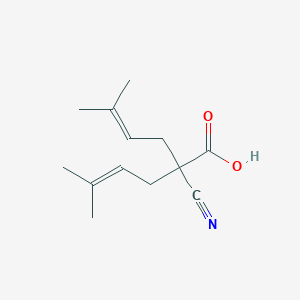

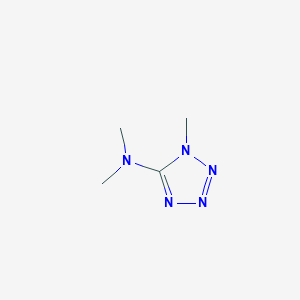
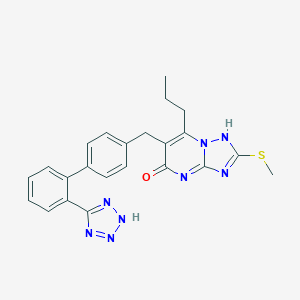

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
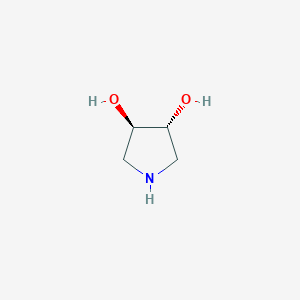
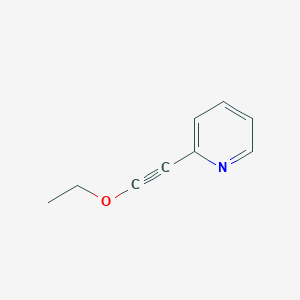
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
